

# Step-by-step protocol for Baricitinib intermediate synthesis

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## Compound of Interest

Compound Name: 5-formyl-1-methyl-1H-imidazole-4-carbonitrile

CAS No.: 916257-35-7

Cat. No.: B2409411

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Application Note: Scalable Synthesis of the Baricitinib Azetidiny-Pyrazole Core

## Executive Summary

Baricitinib (Osimertinib) is a selective JAK1/JAK2 inhibitor comprising a pyrrolo[2,3-d]pyrimidine core linked to a pyrazole-functionalized azetidine ring. From a process chemistry perspective, the synthesis hinges on the construction of the quaternary carbon center on the azetidine ring.

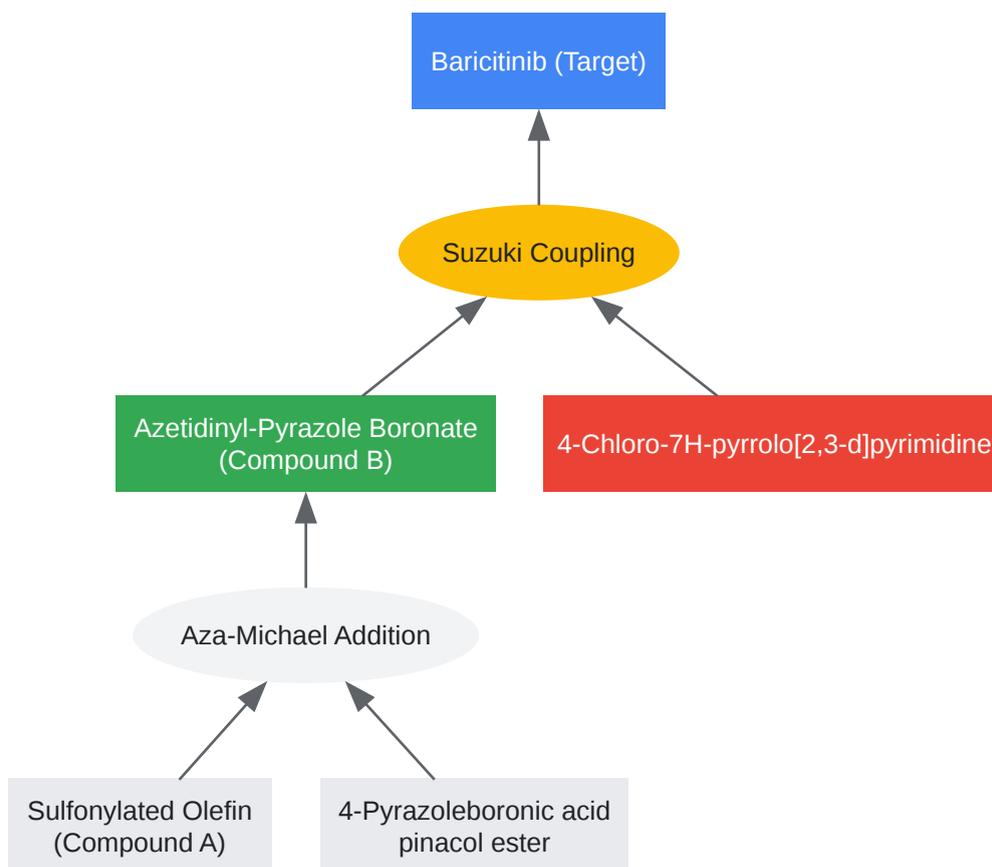
This application note details the "Convergent Industrial Route," which is superior to early medicinal chemistry routes. Unlike early routes that utilize expensive tert-butyl azetidine-1-carboxylate, this protocol utilizes the cost-effective 1-(ethylsulfonyl)azetidin-3-one pathway. This approach minimizes protecting group manipulations and maximizes atom economy.

Key Intermediate Targeted:

- Compound A: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (The Michael Acceptor)
- Compound B: 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (The Boronate Intermediate)

## Retrosynthetic Logic & Workflow

The synthesis relies on a "Plug-and-Play" strategy where the azetidine core is fully functionalized with the ethylsulfonyl group before the critical carbon-nitrogen bond formation.



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Figure 1: Retrosynthetic disconnection showing the convergent assembly of the azetidiny-pyrazole core.

## Detailed Experimental Protocols

### Phase 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Convert the ketone to the unsaturated nitrile (Michael Acceptor). Rationale: Using LiCl/DBU (Masamune-Roush conditions) or K<sub>2</sub>OtBu is standard. We utilize a mild DBU-mediated protocol to prevent polymerization of the strained azetidine ring.

Reagents:

- 1-(Ethylsulfonyl)azetidin-3-one (1.0 equiv)

- Diethyl cyanomethylphosphonate (1.2 equiv)
- DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)
- Solvent: 2-Methyltetrahydrofuran (2-MeTHF) – Selected for higher sustainability compared to THF.

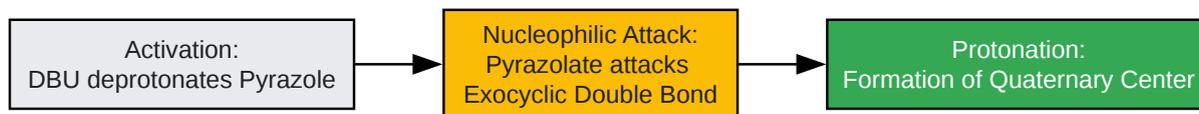
Protocol:

- Charge a reactor with 1-(ethylsulfonyl)azetidin-3-one (100 g scale basis) and 2-MeTHF (10 V).
- Cool the solution to 0–5 °C.
- Add diethyl cyanomethylphosphonate dropwise over 30 minutes, maintaining internal temperature <10 °C.
- Add DBU dropwise over 1 hour. Critical Control Point: Exothermic reaction. Rapid addition causes impurity formation.
- Warm to 20–25 °C and stir for 4 hours. Monitor by HPLC (Target: <2% starting ketone).
- Quench by adding water (5 V). Separate phases.
- Wash organic layer with brine.
- Concentrate under vacuum to afford Compound A as a white/off-white solid.
  - Yield Expectation: 85–90%
  - Purity: >98% (HPLC)

## Phase 2: The Aza-Michael Addition (Critical Step)

Objective: Regioselective addition of the pyrazole nitrogen to the exocyclic double bond.

Mechanism: The reaction is driven by base catalysis. The choice of DBU in acetonitrile is specific to minimize the "dimer" impurity formed by the reaction of the product with unreacted olefin.



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Figure 2: Mechanistic flow of the Aza-Michael addition.

#### Reagents:

- Compound A (Olefin) (1.0 equiv)
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv)
- DBU (0.5 equiv)
- Solvent: Acetonitrile (ACN)[1]

#### Protocol:

- Suspend Compound A and the Pyrazole-boronate ester in ACN (8 V).
- Add DBU (0.5 equiv) at 20 °C.
- Heat the mixture to 50–60 °C.
  - Why? Higher temperature ensures solubility and reaction rate, but exceeding 70 °C risks degradation of the boronate ester.
- Agitate for 6–8 hours.
- Cool to 20 °C.
- Crystallization: Add water (10 V) slowly to induce precipitation of the product.
- Filter the solids and wash with ACN/Water (1:2).
- Dry at 50 °C under vacuum.

- Product: Compound B (Boronate Intermediate).[2]
- Yield Expectation: 88–92%

## Phase 3: Suzuki-Miyaura Coupling

Objective: Coupling the Boronate Intermediate (Compound B) with the Heterocycle.

Reagents:

- Compound B (1.0 equiv)[1]
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.05 equiv)
- Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (0.02 equiv) or Pd(dppf)Cl<sub>2</sub> (for scale-up robustness).
- Base: K<sub>2</sub>CO<sub>3</sub> (2.0 equiv, 2M aqueous solution).
- Solvent: 1,4-Dioxane/Water (4:1).

Protocol:

- Degas the solvent mixture (Dioxane/Water) with Nitrogen for 30 minutes. Critical: Oxygen poisons the Pd catalyst.
- Charge Compound B, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and Base.[3]
- Add Catalyst under Nitrogen flow.
- Heat to reflux (85–90 °C) for 4–6 hours.
- Workup: Cool to RT. Filter through Celite to remove Pd residues.
- Extraction: Dilute with EtOAc, wash with water/brine.
- Purification: Recrystallization from Ethanol/Water or Methanol.

## Process Data & Specifications

Parameter	Specification	Method
Appearance	White to off-white powder	Visual
Purity (HPLC)	> 99.0%	Area %
Moisture (KF)	< 0.5%	Karl Fischer
Residual Solvent	Meets ICH Q3C	GC-HS
Boron Content	< 10 ppm (in final API)	ICP-MS
Palladium	< 10 ppm (in final API)	ICP-MS

#### Impurity Profile (Critical):

- Dimer Impurity: Formed during Michael addition if stoichiometry is off. Controlled by using slight excess of pyrazole.
- Des-cyano Impurity: Can form during HWE if temperature spikes. Controlled by keeping T < 10 °C during addition.

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